molecular formula C14H10ClF2NO2 B7521659 N-(3-chloro-4-methoxyphenyl)-2,6-difluorobenzamide

N-(3-chloro-4-methoxyphenyl)-2,6-difluorobenzamide

Cat. No.: B7521659
M. Wt: 297.68 g/mol
InChI Key: GGYUOCGSOVGGQM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2,6-difluorobenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and two fluorine atoms on the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2,6-difluorobenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and methoxy groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an organic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Corresponding amines or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: N-(3-chloro-4-methoxyphenyl)-2,6-difluorobenzamide is used as a building block in organic synthesis. It is utilized in the synthesis of complex organic molecules and in the development of new chemical reactions.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is studied for its potential therapeutic effects and its ability to interact with specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
  • N-(3-chloro-4-methoxyphenyl)-2,4-difluorobenzamide

Uniqueness: N-(3-chloro-4-methoxyphenyl)-2,6-difluorobenzamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring and two fluorine atoms on the benzamide moiety. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-20-12-6-5-8(7-9(12)15)18-14(19)13-10(16)3-2-4-11(13)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYUOCGSOVGGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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